molecular formula C6H4BrCl B594473 2-BROMOCHLOROBENZENE-D4 CAS No. 1219795-51-3

2-BROMOCHLOROBENZENE-D4

Cat. No.: B594473
CAS No.: 1219795-51-3
M. Wt: 195.476
InChI Key: QBELEDRHMPMKHP-RHQRLBAQSA-N
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Description

2-Bromochlorobenzene-D4 is a deuterated derivative of 2-bromochlorobenzene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C6D4BrCl, and it has a molecular weight of 195.48 g/mol .

Scientific Research Applications

2-Bromochlorobenzene-D4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Future Directions

2-Bromochlorobenzene is widely used in organic synthesis due to its unique properties and versatile applications . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and dyes . Its significance in the field of organic chemistry is expected to continue in the future .

Mechanism of Action

Target of Action

It is known that this compound serves as a valuable building block for the synthesis of various pharmaceuticals, agrochemicals, and materials . Its unique combination of bromine and chlorine atoms makes it a versatile precursor for the introduction of functional groups into organic molecules .

Mode of Action

The mode of action of 2-Bromochlorobenzene-D4 involves its interaction with its targets, leading to various changes. The compound’s unique structure allows it to undergo further chemical reactions, such as substitution and coupling reactions . This versatility makes it a valuable tool in chemical research and development .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Its role as a precursor in the synthesis of various compounds suggests that its action could result in the formation of a wide range of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the synthesis of this compound involves careful control of temperature and reaction conditions . Furthermore, its low volatility and persistence in the environment make it an ideal choice for long-lasting applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromochlorobenzene-D4 typically involves the deuteration of 2-bromochlorobenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromochlorobenzene-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Deuterated phenols, anilines, and other functionalized benzene derivatives.

    Coupling Reactions: Deuterated biaryl compounds.

    Reduction Reactions: Deuterated benzene derivatives.

Comparison with Similar Compounds

    2-Bromochlorobenzene: The non-deuterated parent compound with similar chemical properties but without the isotopic labeling.

    2-Chlorobromobenzene: An isomer with the bromine and chlorine atoms in different positions on the benzene ring.

    2-Bromo-4-chlorobenzene: Another isomer with the substituents in different positions.

Uniqueness: 2-Bromochlorobenzene-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the sensitivity and resolution in NMR spectroscopy and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Properties

CAS No.

1219795-51-3

Molecular Formula

C6H4BrCl

Molecular Weight

195.476

IUPAC Name

1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

QBELEDRHMPMKHP-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)Cl)Br

Synonyms

2-BROMOCHLOROBENZENE-D4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-BROMOCHLOROBENZENE-D4
Reactant of Route 2
2-BROMOCHLOROBENZENE-D4
Reactant of Route 3
2-BROMOCHLOROBENZENE-D4
Reactant of Route 4
2-BROMOCHLOROBENZENE-D4
Reactant of Route 5
2-BROMOCHLOROBENZENE-D4
Reactant of Route 6
2-BROMOCHLOROBENZENE-D4

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